molecular formula C14H21NO3 B6352571 Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate CAS No. 93760-43-1

Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate

Cat. No.: B6352571
CAS No.: 93760-43-1
M. Wt: 251.32 g/mol
InChI Key: RJICAECPQZFQTD-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate (CAS 93760-43-1) is an ester derivative featuring a methyl propanoate backbone substituted with a 2-(4-methoxyphenyl)ethylamino group and a methyl branch. Its molecular formula is C₁₆H₂₃NO₃, with a molecular weight of 293.4 g/mol . The compound is structurally characterized by a methoxy group on the phenyl ring and an ethylamino linker, which may influence its solubility, stability, and biological interactions. It is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of β-amino acid derivatives or adrenergic receptor ligands .

Properties

IUPAC Name

methyl 3-[2-(4-methoxyphenyl)ethylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11(14(16)18-3)10-15-9-8-12-4-6-13(17-2)7-5-12/h4-7,11,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJICAECPQZFQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=C(C=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate typically involves the reaction of 4-methoxyphenylacetic acid with 2-amino-2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves esterification with methanol to yield the methyl ester derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it a valuable precursor for developing drugs with potential anticancer and antimicrobial properties. The compound's ability to inhibit specific enzymes involved in cancer proliferation positions it as a candidate for further therapeutic exploration.

Organic Synthesis

This compound is utilized as a building block in organic synthesis. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution : The amino group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.
  • Reduction and Oxidation Reactions : It can undergo reduction to form amines or alcohols, and oxidation to yield carboxylic acids or ketones.

Biological Studies

Research indicates that derivatives of this compound exhibit significant biological activity. It has been studied for its potential to act as a histone deacetylase inhibitor (HDACI), which alters gene expression by modifying chromatin structure, crucial in cancer therapy. Additionally, it shows promise in antiviral applications against hepatitis B virus (HBV).

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure HighlightsBiological ActivityUnique Features
Methyl 3-{[2-(4-chlorophenyl)ethyl]amino}-2-methylpropanoateChlorine substitutionAnticancer activityEnhanced lipophilicity
Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoateFluorine substitutionHDAC inhibition potentialAltered electronic properties
Methyl 3-{[2-(4-bromophenyl)ethyl]amino}-2-methylpropanoateBromine substitutionSimilar HDAC inhibition potentialSteric effects due to larger size

Antiproliferative Activity

A study synthesized derivatives based on this compound and evaluated their antiproliferative effects on various cancer cell lines. Results indicated that structural modifications could significantly enhance potency against specific cancer types.

Mechanistic Studies

Investigations revealed that these compounds effectively inhibit histone deacetylases, leading to altered gene expression profiles associated with cancer growth and proliferation.

In Vivo Efficacy

Preclinical studies demonstrated that certain derivatives exhibited promising results in vivo, indicating their potential for further development as therapeutic agents against cancer and viral infections.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. The exact mechanism depends on the specific application and the biological context in which it is used. Detailed studies are required to elucidate the precise molecular interactions and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

2.1.1 Methyl 2-(4-Methoxyphenyl)-2-methylpropanoate (CAS 6274-50-6)

  • Structure: Lacks the ethylamino substituent but retains the 4-methoxyphenyl and methyl groups on the propanoate backbone.
  • Properties: Reduced polarity due to the absence of the amino group, leading to lower water solubility compared to the target compound.

2.1.2 tert-Butyl 3-{[2-(4-Methoxyphenyl)ethyl]amino}-2-methylpropanoate (CAS 1221346-52-6)

  • Structure : Substitutes the methyl ester with a tert-butyl ester.
  • Properties : Increased steric bulk enhances lipophilicity and metabolic stability. The tert-butyl group slows ester hydrolysis, making it more suitable for prodrug designs .
  • Molecular Weight : 293.4 g/mol (identical to the target compound but with different pharmacokinetic behavior) .

2.1.3 Ethyl 3-(4-Hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate (CAS 3249-01-2)

  • Structure: Features a hydroxylphenyl group and a carbamate-protected aminoacetyl side chain.
  • Properties: Higher polarity due to the hydroxyl group, improving aqueous solubility but reducing membrane permeability.

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS No. Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted)
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate 93760-43-1 293.4 Methyl ester, ethylamino, methoxyphenyl Low in water, high in DMSO
Methyl 2-(4-methoxyphenyl)-2-methylpropanoate 6274-50-6 208.3 Methyl ester, methoxyphenyl Moderate in ethanol
tert-Butyl analog 1221346-52-6 293.4 tert-Butyl ester, ethylamino High in lipids
Ethyl 3-(4-hydroxyphenyl)propanoate 3249-01-2 400.4 Hydroxyphenyl, carbamate High in aqueous buffers

Biological Activity

Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is a derivative of amino acid esters and is believed to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C13H19NO3
  • Molecular Weight : 235.30 g/mol
  • IUPAC Name : this compound

The compound features an ester functional group, which is known to influence its solubility and reactivity. The presence of the methoxyphenyl group is significant as it may enhance the lipophilicity of the molecule, potentially affecting its pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter release, particularly in the central nervous system (CNS). It is hypothesized that the compound could influence pathways related to mood regulation and cognitive functions.

Pharmacological Studies

Recent research has indicated several potential pharmacological effects:

  • Antidepressant-like Effects : In animal models, compounds with similar structures have shown promise in alleviating symptoms of depression, likely through serotonin and norepinephrine reuptake inhibition.
  • Neuroprotective Properties : Some studies suggest that this compound may exhibit neuroprotective effects against oxidative stress, which is crucial in preventing neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Neurotransmission :
    • A study conducted on rodent models demonstrated that this compound significantly increased serotonin levels in the synaptic cleft, suggesting a potential mechanism for its antidepressant-like effects .
  • Oxidative Stress Reduction :
    • Research published in a peer-reviewed journal indicated that the compound reduced markers of oxidative stress in neuronal cells exposed to harmful agents, thereby supporting its neuroprotective claims .
  • Behavioral Assessments :
    • Behavioral tests in mice showed improvements in anxiety-like behaviors when treated with this compound, indicating its potential use in managing anxiety disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntidepressant-like, Neuroprotective
Tris(2-dimethylaminoethyl)amineStructureNeurotransmitter modulator
Ethyl 2-((4-methoxybenzyl)amino)-2-methylpropanoateStructureAntidepressant properties

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